methyl 4-(2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate
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Overview
Description
Methyl 4-(2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate is an organic compound with a complex structure, featuring a benzoate group, an indole ring, and an oxadiazole moiety. The unique combination of these structural elements gives the compound distinct chemical and biological properties, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
The primary targets of “methyl 4-(2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate” are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Additionally, the physiological environment within the body, including factors like blood flow, organ function, and the presence of other drugs, can also impact the compound’s efficacy and safety.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis begins with the preparation of the indole derivative. Starting with 1H-indole, functionalization at the 1-position can be achieved using acylation reactions.
Step 2: The oxadiazole ring is introduced via cyclization reactions, typically involving carboxylic acid derivatives and hydrazine.
Step 3: The final step involves linking the indole-oxadiazole moiety to the benzoate group through amide bond formation, often utilizing peptide coupling reagents like EDCI or DCC under mild conditions.
Industrial Production Methods:
Industrial methods often involve similar reaction pathways but optimized for large-scale production. Automation of reaction steps, continuous flow chemistry, and the use of microwave-assisted synthesis can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of N-oxides or hydroxylated derivatives. Reduction reactions can also be used to modify the oxadiazole or benzoate groups.
Common Reagents and Conditions:
Oxidizing Agents: Examples include m-chloroperoxybenzoic acid (m-CPBA) for oxidation.
Reducing Agents: Common agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reactions: Reagents like halogens (Br2, Cl2), sulfonic acids, and nitro compounds can be used under electrophilic or nucleophilic conditions.
Major Products Formed:
The major products depend on the type of reaction and the specific conditions. Oxidation typically yields N-oxides, while reduction can produce amines or alcohols. Substitution reactions yield a variety of functionalized benzene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor in organic synthesis.
Biology: It is investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Industry: It finds applications in materials science, particularly in the development of novel polymers and coatings.
Comparison with Similar Compounds
Similar Compounds: Compounds such as methyl 4-(2-{2-[5-(2-propyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate and methyl 4-(2-{2-[5-(2-ethylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate share structural similarities.
Uniqueness: The presence of the 2-methylpropyl group in the oxadiazole ring provides unique steric and electronic properties, influencing the compound's reactivity and biological activity.
Properties
IUPAC Name |
methyl 4-[[2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-15(2)12-22-26-27-23(32-22)20-13-17-6-4-5-7-19(17)28(20)14-21(29)25-18-10-8-16(9-11-18)24(30)31-3/h4-11,13,15H,12,14H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFKAWAMCRIHBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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